molecular formula C16H12ClN3O2S B1415351 4-[(3-Chlorophenyl)thio]-3-methyl-1-(4-nitrophenyl)-1H-pyrazole CAS No. 2197053-48-6

4-[(3-Chlorophenyl)thio]-3-methyl-1-(4-nitrophenyl)-1H-pyrazole

Cat. No. B1415351
CAS RN: 2197053-48-6
M. Wt: 345.8 g/mol
InChI Key: RDFWYSQFFIRGHB-UHFFFAOYSA-N
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Description

4-[(3-Chlorophenyl)thio]-3-methyl-1-(4-nitrophenyl)-1H-pyrazole is an organic compound with a molecular formula of C13H10ClN3OS. This compound has a variety of applications in scientific research, from its use as a reagent in organic synthesis to its role as a ligand in biochemistry. In

Scientific Research Applications

Microwave-Assisted Synthesis and Biological Evaluation

A study by Ravula et al. (2016) explored the synthesis of novel pyrazoline derivatives, which included compounds structurally similar to the subject compound. This research highlighted the efficient production of these compounds through microwave irradiation methods, which offered advantages in yield and environmental friendliness. The synthesized compounds demonstrated significant anti-inflammatory and antibacterial activities.

Structural Characterization and Synthesis

In a study by Kariuki et al. (2021), the focus was on the synthesis and structural characterization of isostructural compounds related to 4-[(3-Chlorophenyl)thio]-3-methyl-1-(4-nitrophenyl)-1H-pyrazole. The research provided insights into the molecular structure and conformation, vital for understanding the reactivity and potential applications of these compounds.

Antimicrobial Study of Linked Heterocyclics

A study conducted by Sanjeeva Reddy et al. (2010) demonstrated the antimicrobial efficacy of linked heterocyclic compounds, which included pyrazole derivatives. These compounds showed inhibitory activity against various bacteria and fungi, highlighting their potential in developing new antimicrobial agents.

DNA Interaction and Cytotoxicity Studies

Research by Varma et al. (2020) investigated the interaction of certain pyrazole derivatives with DNA, along with their cytotoxicity and oxidative stress effects. This study provided valuable insights into the potential therapeutic applications of these compounds, particularly in targeting cancer cells.

Reinvestigation of Preparation Methods

Peet & Sunder (1986) conducted a study focusing on the synthesis of pyrazole derivatives, revising previously reported methods. This research is significant for improving the efficiency and accuracy of synthetic methods for such compounds.

properties

IUPAC Name

4-(3-chlorophenyl)sulfanyl-3-methyl-1-(4-nitrophenyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2S/c1-11-16(23-15-4-2-3-12(17)9-15)10-19(18-11)13-5-7-14(8-6-13)20(21)22/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDFWYSQFFIRGHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1SC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3-Chlorophenyl)thio]-3-methyl-1-(4-nitrophenyl)-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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